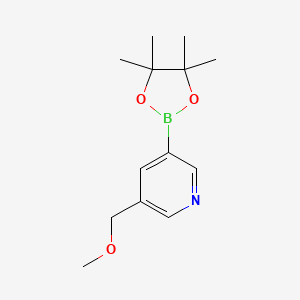
Capmatinib dihydrochloride
Vue d'ensemble
Description
Il présente une puissance enzymatique picomolaire et est hautement spécifique pour le c-MET, avec une sélectivité plus de 10 000 fois supérieure par rapport à un large panel de kinases humaines . Ce composé est principalement utilisé dans la recherche sur le cancer en raison de sa capacité à inhiber la prolifération et la migration des cellules tumorales dépendantes du c-MET, et à induire efficacement l'apoptose in vitro .
Méthodes De Préparation
La synthèse de INC-280 2HCl implique plusieurs étapes, notamment la formation de la structure centrale et la fonctionnalisation ultérieure. Les voies de synthèse spécifiques et les conditions réactionnelles sont exclusives et ne sont pas divulguées publiquement en détail. Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
INC-280 2HCl subit différents types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants incluent des oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants incluent des réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Applications de recherche scientifique
INC-280 2HCl a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé d'outil pour étudier la kinase c-MET et son rôle dans diverses voies biochimiques.
Biologie : Employé dans des essais cellulaires pour étudier les effets de l'inhibition du c-MET sur la prolifération cellulaire, la migration et l'apoptose.
Industrie : Utilisé dans le développement d'essais diagnostiques et de diagnostics compagnons pour les thérapies ciblant le c-MET.
Mécanisme d'action
INC-280 2HCl exerce ses effets en inhibant sélectivement la kinase c-MET, une tyrosine kinase réceptrice qui joue un rôle crucial dans la croissance, la survie et la migration cellulaires. Le composé se lie au site de liaison à l'ATP du c-MET, empêchant sa phosphorylation et l'activation ultérieure des voies de signalisation en aval . Cette inhibition conduit à la suppression de la prolifération et de la migration des cellules tumorales dépendantes du c-MET, et induit l'apoptose .
Applications De Recherche Scientifique
INC-280 2HCl has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the c-MET kinase and its role in various biochemical pathways.
Biology: Employed in cell-based assays to investigate the effects of c-MET inhibition on cell proliferation, migration, and apoptosis.
Mécanisme D'action
INC-280 2HCl exerts its effects by selectively inhibiting the c-MET kinase, a receptor tyrosine kinase that plays a crucial role in cell growth, survival, and migration. The compound binds to the ATP-binding site of c-MET, preventing its phosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to the suppression of c-MET-dependent tumor cell proliferation and migration, and induces apoptosis .
Comparaison Avec Des Composés Similaires
INC-280 2HCl est unique en sa haute sélectivité et sa puissance pour le c-MET par rapport à d'autres composés similaires. Parmi les composés similaires, citons :
Tepotinib : Un autre inhibiteur du c-MET avec une activité antinéoplasique potentielle.
Tosylate de ningéitinib : Un inhibiteur de tyrosine kinase biodisponible par voie orale ayant une activité contre le c-MET, l'Axl et le VEGFR2.
Tivantinib : Un inhibiteur de petite molécule biodisponible par voie orale du c-MET avec une activité antinéoplasique potentielle. INC-280 2HCl se distingue par sa sélectivité et sa puissance supérieures, ce qui en fait un outil précieux dans la recherche et la thérapie contre le cancer.
Propriétés
IUPAC Name |
2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6O.2ClH/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20;;/h2-9,11-13H,10H2,1H3,(H,25,31);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNPHABKLIJXTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197376-85-4 | |
| Record name | Capmatinib dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197376854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-N-Methyl-4-[7-[(quinolin-6-yl)methyl]imidazol-[1,2,3]-[1,2,4]triazin-2-yl]benzamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPMATINIB HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0V2EW20JR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one hydrochloride](/img/structure/B3026892.png)
![5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione](/img/structure/B3026893.png)










